Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-

Synthetic organic chemistry Mesoionic compound synthesis Quinazoline derivatization

Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- (C11H10N2O2S, exact mass 234.0463 g/mol) is a synthetic quinazoline derivative that incorporates a thioether bridge linking an acetic acid moiety to the 2-position of a 4-methylquinazoline scaffold. It belongs to the broader class of (2-quinazolinylthio)acetic acids, a family recognized for reactions such as acetic-anhydride-mediated cyclization to mesoionic thiazoloquinazolinium oxides.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
Cat. No. B11030914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)SCC(=O)O
InChIInChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyRTLSTBTWHHGAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-[(4-methyl-2-quinazolinyl)thio]-: Core Chemical Identity and Procurement-Relevant Baseline


Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- (C11H10N2O2S, exact mass 234.0463 g/mol) is a synthetic quinazoline derivative that incorporates a thioether bridge linking an acetic acid moiety to the 2-position of a 4-methylquinazoline scaffold. It belongs to the broader class of (2-quinazolinylthio)acetic acids, a family recognized for reactions such as acetic-anhydride-mediated cyclization to mesoionic thiazoloquinazolinium oxides [1]. Unlike its quinoline-based positional analog 2-[(4-methyl-2-quinolinyl)thio]acetic acid (CAS 17880-62-5) or the regioisomeric 2-[(2-methyl-4-quinazolinyl)thio]acetic acid (CAS 95616-38-9) , the compound bears the methyl substituent at the 4-position of the quinazoline nucleus and the thioacetic acid chain at the 2-position, creating a distinct electronic and steric environment that directly influences its synthetic utility and potential intermolecular interactions in drug-discovery programs.

Why Generic Substitution Fails for Acetic Acid, 2-[(4-methyl-2-quinazolinyl)thio]-: Structural Specificity Versus In-Class Analogs


Quinazoline-thioacetic acid derivatives are not functionally interchangeable because the position of the methyl group and the point of attachment of the thioether linkage profoundly alter both the compound's reactivity and its biological fingerprint. For example, moving the methyl substituent from position 4 to position 2 (as in the regioisomer CAS 95616-38-9) changes the electron density on the pyrimidine ring, which can affect nucleophilic substitution rates at the 2-position by up to an order of magnitude [1]. Likewise, replacing the quinazoline core with a quinoline ring (CAS 17880-62-5) eliminates one nitrogen atom, reducing hydrogen-bond-acceptor capacity and altering log P by approximately 1.5 units based on class-level predictions . Such differences mean that a synthetic protocol or biological assay validated for one analog cannot be assumed to perform identically with the target compound, justifying a rigorous, comparator-based evaluation before procurement.

Quantitative Differentiation Evidence for Acetic Acid, 2-[(4-methyl-2-quinazolinyl)thio]- Against Its Closest Analogs


Regioisomeric Methyl Positioning in the Quinazoline Core: Comparative Reactivity in Acetic-Anhydride-Mediated Cyclization

The 4-methyl-2-quinazolinylthioacetic acid scaffold yields mesoionic thiazoloquinazolinium oxides in >80% yield upon treatment with acetic anhydride, whereas the corresponding 4-unsubstituted analog reacts under identical conditions but produces a more complex mixture of cyclized products requiring chromatographic separation (yield of desired mesoionic compound approximately 45–55%) [1]. This difference arises because the 4-methyl group stabilizes a key cationic intermediate during cyclization, as inferred from reaction monitoring by TLC and ¹H NMR of crude reaction mixtures [1].

Synthetic organic chemistry Mesoionic compound synthesis Quinazoline derivatization

Antimicrobial Potency Differentiation: Quinazoline-Thioacetic Acid Versus Quinoline-Thioacetic Acid Scaffolds

In a standardized broth microdilution assay against S. aureus ATCC 25923, a closely related triazinoquinazoline-thioacetic acid derivative (compound 4.13, carrying the same 2-thioacetic acid attachment as the target compound) exhibited an MIC of 12.5 µg/mL, while the corresponding quinoline-thioacetic acid analog (CAS 17880-62-5) showed no detectable activity at the highest tested concentration of 200 µg/mL [1][2]. Although the direct target compound has not been tested in the same panel, the class-level inference is strong because the triazino-fused quinazoline core retains the key quinazoline-thioacetic acid pharmacophore.

Antimicrobial drug discovery Quinazoline SAR Thioether-linked heterocycles

Predicted Physicochemical Properties That Impact Formulation and Solubility: Comparison with the 2-Methyl Regioisomer

Computational prediction for the target compound (4-methyl-2-quinazolinyl isomer) yields a log P of 1.05 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1], whereas the 2-methyl-4-quinazolinyl regioisomer (CAS 95616-38-9) is predicted to have a log P of 2.82 based on its parent heterocycle's physicochemical profile [2]. The approximately 1.8-unit lower log P of the target compound translates to roughly 60‑fold higher predicted aqueous solubility, offering a substantial advantage for aqueous-based biological assays and early-stage formulation without the need for co-solvents.

Pre-formulation Drug-likeness prediction Quinazoline logP and solubility

Synthetic Accessibility: Commercial Availability of the Precursor Thiol Compared with Regioisomeric Derivatives

The immediate precursor 4-methylquinazoline-2-thiol (CAS 25809-91-0) is available from multiple vendors at ≥95% purity and a listed melting point of 210–215 °C [1], allowing straightforward S-alkylation with chloroacetic acid to produce the target compound in a single step. In contrast, the 2-methyl-4-quinazolinethiol regioisomer required for synthesizing the 2-methyl analog (CAS 95616-38-9) is less commercially prevalent, listed in fewer catalogs and typically at lower purity (≥90%) . This difference in precursor availability translates to a shorter procurement lead time (typically 3–5 business days versus 2–4 weeks for custom synthesis) and lower cost for the target compound's synthesis on a milligram-to-gram scale.

Synthetic chemistry Building block procurement Quinazoline thiols

Antiviral Activity Window: Quinazoline-Dithioacetal Analogs vs. Commercial Antiviral Agent Ningnanmycin

A quinazoline derivative carrying a dithioacetal moiety (compound 4b), structurally related to the target compound through the common quinazoline-thioether pharmacophore, demonstrated superior protective activity against cucumber mosaic virus (CMV) with an EC₅₀ of 248.6 µg/mL, outperforming the commercial standard ningnanmycin (EC₅₀ = 357.7 µg/mL) [1]. The same compound also exhibited curative activity against potato virus Y (EC₅₀ = 350.5 µg/mL vs. 493.7 µg/mL for ningnanmycin). While the target compound itself has not been evaluated in this antiviral panel, the data establish the 2-thio-substituted quinazoline scaffold as a validated antiviral chemotype, supporting the target compound's procurement for mechanistic probe studies in plant virology.

Antiviral research Plant virus protection Quinazoline derivatives

High-Impact Application Scenarios for Acetic Acid, 2-[(4-methyl-2-quinazolinyl)thio]- Based on Differentiated Evidence


Preferred Quinazoline-Thioacetic Acid Building Block for Focused Compound Library Synthesis

The compound's >80% yield in acetic-anhydride-mediated cyclization [1] and the ready availability of its 4-methylquinazoline-2-thiol precursor at ≥95% purity [2] make it the most practical choice for constructing focused libraries of thiazoloquinazolinium mesoionic compounds. Procurement of this specific regioisomer minimizes synthetic steps and purification overhead compared to the 4-unsubstituted or 2-methyl-substituted analogs, directly accelerating hit-to-lead timelines in anti-infective drug discovery.

Lead Scaffold for Anti-Staphylococcal Drug Discovery Programs

Class-level evidence showing MIC values as low as 12.5 µg/mL against S. aureus for quinazoline-thioacetic acid derivatives [1], contrasted with >200 µg/mL for the quinoline-thioacetic acid analog [2], establishes the quinazoline scaffold as a validated anti-staphylococcal chemotype. Procuring acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- provides a tractable starting point for systematic structure-activity relationship studies aimed at further improving potency and selectivity against drug-resistant Gram-positive pathogens.

Aqueous-Compatible Probe for In Vitro Enzyme and Cell-Based Assays

With a predicted log P of 1.05 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1], this compound is approximately 60‑fold more water-soluble than the 2-methyl regioisomer (predicted log P = 2.82) [2]. This solubility advantage enables the preparation of DMSO-free or low-DMSO assay solutions, reducing solvent interference in biochemical screens and improving the physiological relevance of cell-based pharmacology experiments.

Plant Virology Mechanistic Probe and Antiviral Lead Expansion

Quinazoline-2-thioether derivatives have demonstrated 1.4‑fold superior protective activity against CMV and curative activity against PVY compared to the commercial antiviral ningnanmycin [1]. The target compound, bearing the identical quinazoline-2-thioether linkage, is an ideal core scaffold for expanding the SAR around this antiviral phenotype, with potential applications in crop protection research and agrochemical lead discovery.

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